molecular formula C21H20N8O4S B2931313 3-benzyl-7-(4-((2-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 941978-94-5

3-benzyl-7-(4-((2-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2931313
CAS No.: 941978-94-5
M. Wt: 480.5
InChI Key: LUHGANDDDWIYSU-UHFFFAOYSA-N
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Description

This compound belongs to the triazolopyrimidine class, characterized by a 1,2,3-triazole fused with a pyrimidine ring. The 3-benzyl group at position 3 and the 4-((2-nitrophenyl)sulfonyl)piperazine substituent at position 7 define its structural uniqueness.

Properties

IUPAC Name

3-benzyl-7-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N8O4S/c30-29(31)17-8-4-5-9-18(17)34(32,33)27-12-10-26(11-13-27)20-19-21(23-15-22-20)28(25-24-19)14-16-6-2-1-3-7-16/h1-9,15H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUHGANDDDWIYSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N8O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-benzyl-7-(4-((2-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a member of the triazolopyrimidine family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, focusing on its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications.

Structure and Composition

The chemical structure of the compound can be represented as follows:

C22H22N8O4S\text{C}_{22}\text{H}_{22}\text{N}_{8}\text{O}_{4}\text{S}

This structure includes a triazolo-pyrimidine core linked to a benzyl group and a piperazine moiety substituted with a nitrophenyl sulfonyl group.

Interaction with Biological Targets

Research indicates that this compound interacts with various biological targets, including enzymes and receptors. Notably, it has been studied as a selective antagonist for the A3 adenosine receptor, which plays a role in numerous physiological processes including inflammation and cancer progression.

Cytotoxic Activity

Studies have shown that derivatives of triazolopyrimidine compounds exhibit significant cytotoxicity against several cancer cell lines. For instance, compounds similar to 3-benzyl-7-(4-((2-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine have demonstrated effectiveness against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines .

Neuroprotective Properties

Recent investigations suggest that triazolo-pyrimidine hybrids possess neuroprotective and anti-inflammatory properties. Specifically, they have been shown to inhibit nitric oxide production and reduce inflammatory markers in human microglial cells. These findings indicate potential applications in treating neurodegenerative diseases .

Enzyme Inhibition

The compound exerts its biological effects through various mechanisms, including the inhibition of cyclin-dependent kinases (CDKs) such as CDK2. This inhibition is crucial for regulating the cell cycle and may contribute to the compound's anticancer properties .

Gene Expression Modulation

In vitro studies reveal that treatment with this compound alters gene expression related to apoptosis and inflammation. For example, it has been associated with reduced expression of the endoplasmic reticulum stress marker BIP and the apoptosis marker cleaved caspase-3 in neuronal cells .

Cellular Localization

The efficacy of 3-benzyl-7-(4-((2-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is influenced by its transport within cells. The compound interacts with specific cellular transporters which dictate its localization and accumulation in target tissues. This aspect is critical for maximizing its therapeutic potential.

Research Findings Summary

Study Findings
Study 1 Demonstrated cytotoxic effects against MCF-7 and HCT-116 cell lines.
Study 2 Showed neuroprotective effects via inhibition of inflammatory markers in microglial cells.
Study 3 Identified CDK inhibition as a mechanism contributing to anticancer activity.

Comparison with Similar Compounds

Structural Analogues and Modifications

Triazolopyrimidine derivatives vary primarily in substituents at positions 3 and 7, influencing target specificity, potency, and off-target effects. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Triazolopyrimidine Derivatives
Compound Name Key Structural Features Biological Target Selectivity Key Findings
Target Compound 3-Benzyl, 4-((2-nitrophenyl)sulfonyl)piperazine Hypothesized: NOX isoforms Undetermined Theoretical design; nitro group may improve redox modulation or stability
VAS2870 () 3-Benzyl, 7-(2-benzoxazolylthio) Pan-NOX inhibitor Non-specific Inhibits ROS production; restores endothelial dysfunction
VAS3947 () 3-Benzyl, 7-(1,3-oxazol-2-ylsulfanyl) NOX isoforms Improved solubility Water-soluble derivative of VAS2870; reduces off-target thiol alkylation
7-(Piperazin-1-yl) Derivative () 3-Benzyl, 7-(piperazin-1-yl), 5-(propylthio) Undisclosed Undetermined High synthetic yield (90%); no biological data reported
3-Methyl Derivative () 3-Methyl, 7-(4-((2,5-difluorophenyl)sulfonyl)piperazine) Potential NOX inhibitor Fluorine-enhanced Fluorine atoms may enhance metabolic stability and membrane permeability

Mechanistic and Pharmacological Insights

  • VAS2870: A well-studied pan-NOX inhibitor with non-specific activity. It suppresses superoxide generation by alkylating critical thiol groups in NOX2 and other isoforms, but this mechanism also causes off-target effects .
  • VAS3947: Retains NOX inhibitory activity while mitigating thiol alkylation, attributed to the replacement of benzoxazolylthio with oxazolylsulfanyl .
  • Target Compound: The 2-nitrophenylsulfonyl group could enhance binding to NOX isoforms via stronger electron-withdrawing effects compared to benzoxazolylthio or oxazolylsulfanyl. However, nitro groups may increase metabolic liability or toxicity risks.

Selectivity and Off-Target Effects

  • VAS2870 exhibits off-target thiol alkylation, limiting its therapeutic utility .
  • VAS3947 and fluorinated derivatives (e.g., ) show improved specificity due to optimized substituent electronics and reduced reactive thiol interactions .
  • The Target Compound ’s nitro group may confer unique selectivity, but this requires empirical validation.

Pharmacokinetic Considerations

  • Lipophilicity : The 3-benzyl group in all derivatives contributes to moderate lipophilicity, aiding membrane permeability.
  • In contrast, fluorine-substituted analogs () resist such metabolism .
  • Solubility : Piperazine-containing derivatives (e.g., ) generally exhibit better aqueous solubility than thioether-linked analogs like VAS2870 .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-benzyl-7-(4-((2-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine, and how can structural purity be validated?

  • Methodology : The synthesis of triazolopyrimidine derivatives typically involves multi-step reactions, such as cyclization of 5-aminopyrimidine precursors with nitrous acid (HNO₂) in ethanol/water mixtures under nitrogen, followed by palladium-catalyzed cross-coupling (e.g., Stille coupling) to introduce substituents like aryl or heteroaryl groups . For structural validation, use high-resolution 1H^1H and 13C^13C NMR to confirm aromatic proton environments (e.g., δ 7.3–8.95 ppm for benzyl and nitrophenyl groups) and mass spectrometry (APCI or ESI) for molecular ion verification (e.g., [M+H]+^+ at m/z 311–591) .

Q. How does the 2-nitrophenylsulfonyl group influence the compound’s physicochemical properties?

  • Methodology : The electron-withdrawing nitro group enhances electrophilicity, potentially increasing reactivity in nucleophilic substitution or redox reactions. Use computational tools (e.g., DFT) to calculate partial charges and predict sites of electrophilic attack. Experimentally, assess solubility in DMSO or DMF via UV-Vis spectroscopy and logP measurements to evaluate hydrophobicity .

Advanced Research Questions

Q. What experimental strategies can address contradictions in reported NADPH oxidase (NOX) inhibitory activity of this compound?

  • Methodology : Contradictions may arise from off-target thiol alkylation, as demonstrated in VAS2870 (a structural analog). To isolate NOX-specific effects:

  • Use knockout cell lines (e.g., NOX2/^{-/-} macrophages) to compare inhibition profiles.
  • Employ thiol-trapping assays (e.g., monobromobimane labeling) to quantify off-target cysteine modifications .
  • Pair with redox-sensitive fluorescent probes (e.g., DCFH-DA) to measure ROS suppression in parallel .

Q. How can the compound’s selectivity for NOX isoforms (e.g., NOX1 vs. NOX4) be systematically evaluated?

  • Methodology :

  • Use isoform-specific inhibitors (e.g., GKT136901 for NOX1/4) in combination studies to assess additive/synergistic effects.
  • Conduct pull-down assays with tagged NOX subunits (e.g., p22phox^{phox}-GFP) to measure binding affinity via surface plasmon resonance (SPR) .
  • Validate in ex vivo models, such as aortic rings from NOX1/4 dual knockout mice, to isolate isoform contributions .

Q. What are the implications of the 4-((2-nitrophenyl)sulfonyl)piperazine moiety for mitochondrial toxicity in hepatic cells?

  • Methodology :

  • Treat HepG2 cells with the compound and measure mitochondrial membrane potential (ΔΨm) via JC-1 staining.
  • Compare ATP production (luciferase-based assays) and citrate synthase activity in isolated mitochondria.
  • Co-administer with ROS scavengers (e.g., mitoTEMPO) to distinguish direct mitochondrial effects from secondary oxidative stress .

Data Analysis and Interpretation

Q. How should researchers resolve discrepancies between in vitro potency and in vivo efficacy for this compound?

  • Methodology :

  • Perform pharmacokinetic profiling (e.g., plasma half-life, tissue distribution via LC-MS/MS) to identify bioavailability limitations.
  • Use metabolomic screening (UHPLC-QTOF) to detect rapid hepatic conjugation (e.g., glucuronidation) .
  • Optimize dosing regimens using allometric scaling from rodent models to human-equivalent doses .

Q. What analytical techniques are critical for detecting degradation products during long-term stability studies?

  • Methodology :

  • Use accelerated stability testing (40°C/75% RH for 6 months) with UPLC-PDA-MS to identify hydrolytic or oxidative byproducts (e.g., sulfonic acid derivatives).
  • Quantify degradation kinetics using Arrhenius plots to predict shelf-life under standard storage conditions .

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